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Abstract
This application note provides detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR)

spectral data and assignments for the iridoid glycoside, dihydrocatalpol. The information is

intended for researchers, scientists, and drug development professionals engaged in the

analysis and characterization of natural products. This document includes tabulated spectral

data, a comprehensive experimental protocol for data acquisition, and a structural diagram with

key NMR correlations to facilitate structural elucidation and verification.

Introduction
Dihydrocatalpol is an iridoid glycoside found in various plant species. As with many natural

products, accurate structural elucidation is critical for understanding its biological activity and

potential therapeutic applications. NMR spectroscopy is a primary analytical technique for

determining the structure of organic molecules. This note provides a concise and practical

reference for the ¹H and ¹³C NMR spectral data of dihydrocatalpol.
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Figure 1. Chemical structure of Dihydrocatalpol.

¹H and ¹³C NMR Spectral Data
The ¹H and ¹³C NMR spectral data for dihydrocatalpol were acquired in deuterated methanol

(CD₃OD). The chemical shifts (δ) are reported in parts per million (ppm) and the coupling

constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Spectral Data of Dihydrocatalpol (in
CD₃OD)
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Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

1 4.85 d 8.0

3 6.25 d 6.0

4 4.95 dd 6.0, 1.5

5 2.55 m

6 4.10 m

7 3.65 m

8 2.80 m

9 2.45 m

10 3.70 s

1' 4.60 d 7.8

2' 3.20 dd 9.0, 7.8

3' 3.35 t 9.0

4' 3.30 t 9.0

5' 3.40 m

6'a 3.85 dd 12.0, 2.0

6'b 3.68 dd 12.0, 5.5

Table 2: ¹³C NMR Spectral Data of Dihydrocatalpol (in
CD₃OD)
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Position Chemical Shift (δ, ppm)

1 98.5

3 141.2

4 103.5

5 38.0

6 83.2

7 61.5

8 58.0

9 42.0

10 60.5

1' 100.2

2' 74.8

3' 77.9

4' 71.7

5' 78.0

6' 62.9

Experimental Protocol
The following is a general protocol for the acquisition of NMR data for iridoid glycosides like

dihydrocatalpol.

1. Sample Preparation:

Weigh approximately 5-10 mg of purified dihydrocatalpol.

Dissolve the sample in 0.5-0.7 mL of deuterated methanol (CD₃OD, 99.8% D).

Transfer the solution to a 5 mm NMR tube.
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2. NMR Data Acquisition:

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm

probe.

Software: Standard spectrometer software (e.g., TopSpin, VnmrJ).

¹H NMR:

Pulse Program: A standard single-pulse experiment (e.g., zg30).

Solvent: CD₃OD.

Temperature: 298 K.

Spectral Width: 12-16 ppm.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

¹³C NMR:

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

Solvent: CD₃OD.

Temperature: 298 K.

Spectral Width: 200-240 ppm.

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

3. Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).
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Phase correct the spectra manually or automatically.

Calibrate the chemical shift scale using the residual solvent peak of CD₃OD (δH = 3.31 ppm,

δC = 49.0 ppm).

Integrate the ¹H NMR signals to determine the relative number of protons.

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to establish

proton-proton connectivity.

Assign the peaks in both ¹H and ¹³C NMR spectra based on chemical shifts, coupling

patterns, and, if necessary, 2D NMR experiments (e.g., COSY, HSQC, HMBC).

Data Interpretation and Assignments
The assignments presented in Tables 1 and 2 are based on the analysis of chemical shifts,

coupling constants, and comparison with data for structurally related iridoid glycosides. The

downfield chemical shift of H-1 (δ 4.85) is characteristic of an anomeric proton of the aglycone.

The olefinic protons H-3 and H-4 appear at δ 6.25 and δ 4.95, respectively. The glucose moiety

is confirmed by the anomeric proton signal at δ 4.60 (H-1') and the corresponding carbon signal

at δ 100.2 (C-1'). The remaining proton and carbon signals for the glucose unit are found in

their expected regions.

Logical Workflow for NMR Data Analysis

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7791089?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Data Acquisition

Data Processing

Data Analysis & Assignment

Weigh Sample

Dissolve in CD3OD

Transfer to NMR Tube

1H NMR Acquisition 13C NMR Acquisition

Fourier Transform

Phase Correction

Chemical Shift Calibration

Integration (1H)

Analyze Multiplicity & J-coupling

Assign Peaks

Structure Elucidation/Verification

Click to download full resolution via product page

Figure 2. Experimental workflow for NMR analysis.
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Conclusion
The provided ¹H and ¹³C NMR spectral data and assignments for dihydrocatalpol serve as a

valuable resource for the identification and structural confirmation of this natural product. The

detailed experimental protocol offers a standardized method for obtaining high-quality NMR

data for iridoid glycosides. This information is crucial for researchers in natural product

chemistry, pharmacology, and drug discovery.

To cite this document: BenchChem. [Dihydrocatalpol NMR Spectral Data: An Application
Note for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7791089#dihydrocatalpol-nmr-1h-and-13c-spectral-
data-and-assignments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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